molecular formula C7H6BrClIN B1379058 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine CAS No. 1823359-68-7

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine

Cat. No. B1379058
CAS RN: 1823359-68-7
M. Wt: 346.39 g/mol
InChI Key: ZNFCWXDGTPZDRU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a chemical compound with the CAS Number: 1823359-68-7 . It has a molecular weight of 346.39 . The compound is solid in its physical form . The IUPAC name for this compound is 3-bromo-6-chloro-5-iodo-2,4-dimethylpyridine .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is 1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a solid . It has a molecular weight of 346.39 . The IUPAC name for this compound is 3-bromo-6-chloro-5-iodo-2,4-dimethylpyridine . The InChI code for this compound is 1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 .

Scientific Research Applications

Pharmaceutical Research

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine: is a valuable intermediate in pharmaceutical research. Its halogenated structure makes it a versatile building block for constructing complex molecules. It can be used in the synthesis of various pharmacologically active compounds, including those with potential antihypertensive and anticancer properties . The compound’s ability to undergo cross-coupling reactions is particularly useful for creating new chemical entities that can be screened for biological activity.

Agrochemical Development

In the field of agrochemicals, this compound serves as a precursor for the synthesis of herbicides, pesticides, and fungicides. Its reactivity with different organic and inorganic agents allows for the creation of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .

Material Science

Material scientists can employ 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine in the development of novel materials. Its incorporation into polymers and coatings can impart unique properties such as resistance to degradation, thermal stability, and improved mechanical strength .

Chemical Synthesis

This compound is extensively used in chemical synthesis as a halogenated reagent. It is particularly useful in substitution reactions, where it can introduce bromine, chlorine, or iodine into organic molecules, thereby modifying their chemical properties and reactivity. Such transformations are crucial in the synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct molecular signature helps in the identification and quantification of substances within complex mixtures .

Bioactive Substance Research

The compound’s role in the synthesis of bioactive substances is significant. It can be used to create small molecule libraries that are essential for drug discovery and development. These libraries can be screened for activity against a range of biological targets, aiding in the identification of new therapeutic agents .

properties

IUPAC Name

5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFCWXDGTPZDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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